

Spectroscopic Analysis of 1- Phenylcyclopropanamine Hydrochloride: A Technical Guide

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Compound of Interest

Compound Name: 1-Phenylcyclopropanamine
Hydrochloride

Cat. No.: B1205637

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This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **1-Phenylcyclopropanamine Hydrochloride**. It is intended for researchers, scientists, and professionals in the field of drug development who require detailed spectroscopic information for structural elucidation and characterization of this compound. This document includes tabulated spectral data, detailed experimental protocols for data acquisition, and a workflow for spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **1-Phenylcyclopropanamine Hydrochloride**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data (Predicted)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.30 - 7.50	Multiplet	5H	Aromatic protons (C ₆ H ₅)
~1.40 - 1.60	Multiplet	2H	Cyclopropyl protons (CH ₂)
~1.20 - 1.30	Multiplet	2H	Cyclopropyl protons (CH ₂)
~9.0 - 10.0	Broad Singlet	3H	Ammonium protons (-NH ₃ ⁺)

Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary depending on the solvent and instrument used.

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppm	Assignment
~135-140	Aromatic C (quaternary)
~128-130	Aromatic CH
~126-128	Aromatic CH
~35-40	Quaternary Cyclopropyl C (C-NH ₃ ⁺)
~15-20	Cyclopropyl CH ₂

Note: Data for the free base, 1-phenylcyclopropanamine, is available and provides a basis for these expected shifts.[\[1\]](#)

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3000-3100	Medium	Aromatic C-H stretch
~2800-3000	Medium	Aliphatic C-H stretch (cyclopropyl)
~2400-2800	Broad, Strong	N-H stretch (ammonium salt)
~1600, 1490, 1450	Medium-Strong	Aromatic C=C bending
~1020	Medium	Cyclopropyl ring vibrations

Mass Spectrometry (MS)

Technique	m/z	Interpretation
GC-MS	133.19	Molecular Ion (M ⁺) of the free base (C ₉ H ₁₁ N)
132	[M-H] ⁺	
104		Loss of C ₂ H ₃ N

Note: The molecular weight of **1-Phenylcyclopropanamine Hydrochloride** is 169.65 g/mol .

[2] In mass spectrometry, the hydrochloride is often not observed, and the data reflects the free base.

Experimental Protocols

Detailed methodologies for the acquisition of spectroscopic data are provided below. These are generalized protocols and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - Weigh approximately 5-10 mg of **1-Phenylcyclopropanamine Hydrochloride**.
 - Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide - D₂O, or Methanol-d₄ - CD₃OD) in a clean, dry vial.

- If using a non-aqueous solvent, add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
- Transfer the solution to a standard 5 mm NMR tube.
- ^1H NMR Data Acquisition:
 - Use a standard single-pulse experiment.
 - Set the spectral width to encompass all expected proton signals (e.g., 0-12 ppm).
 - An acquisition time of 2-4 seconds is generally sufficient.
 - Use a relaxation delay of 1-2 seconds between scans.
- ^{13}C NMR Data Acquisition:
 - Employ a proton-decoupled pulse sequence to simplify the spectrum.
 - Set the spectral width to cover all expected carbon signals (e.g., 0-160 ppm).
 - A longer acquisition time and a larger number of scans will be necessary compared to ^1H NMR to achieve an adequate signal-to-noise ratio.

Infrared (IR) Spectroscopy

- Sample Preparation (KBr Pellet Method):
 - Grind a small amount (1-2 mg) of **1-Phenylcyclopropanamine Hydrochloride** with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.
 - Place a portion of the powder into a pellet-forming die.
 - Apply pressure using a hydraulic press to form a transparent or translucent KBr pellet.
- Data Acquisition:
 - Place the KBr pellet in the sample holder of the FTIR spectrometer.

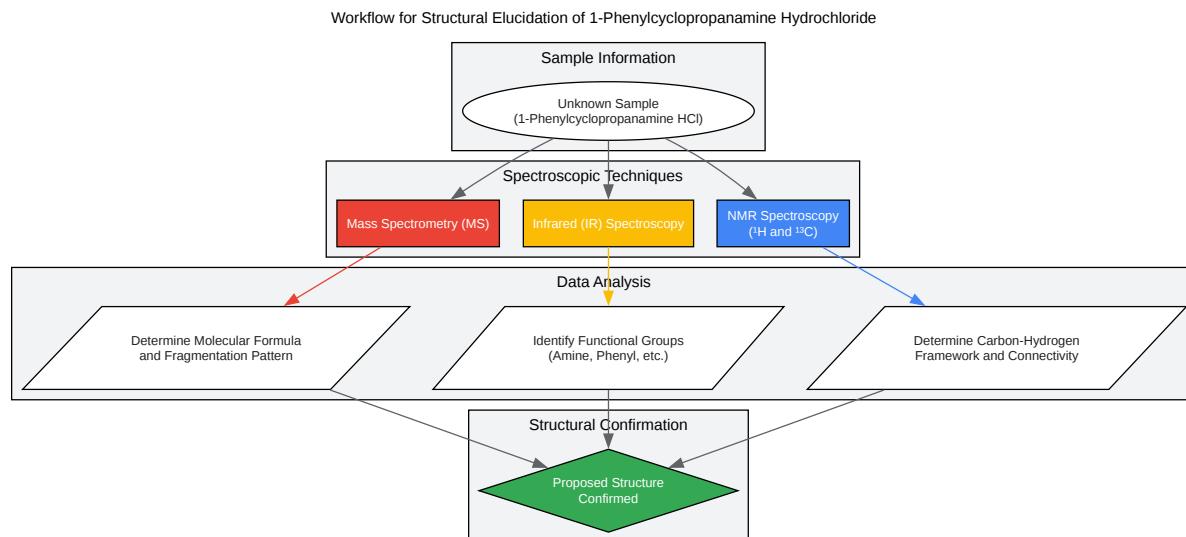
- Record the spectrum, typically over a range of 4000 to 400 cm^{-1} .
- Acquire a background spectrum of the empty sample holder to subtract from the sample spectrum.

Mass Spectrometry (MS)

- Sample Preparation for LC-MS (Electrospray Ionization - ESI):
 - Prepare a stock solution of **1-Phenylcyclopropanamine Hydrochloride** in a suitable solvent (e.g., methanol, acetonitrile, or water) at a concentration of approximately 1 mg/mL.^[3]
 - Dilute the stock solution to a final concentration of 1-10 $\mu\text{g}/\text{mL}$ with the mobile phase solvent.^[3]
 - Filter the sample through a 0.22 μm syringe filter to remove any particulate matter.
 - Transfer the filtered solution to an autosampler vial.
- Data Acquisition:
 - The sample is introduced into the mass spectrometer via liquid chromatography.
 - Mass spectra are acquired in positive ion mode to detect the protonated molecule of the free base.
 - The mass-to-charge ratio (m/z) of the ions is measured.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the structural elucidation of an organic compound like **1-Phenylcyclopropanamine Hydrochloride** using a combination of spectroscopic techniques.

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A flowchart illustrating the process of structural identification using various spectroscopic methods.

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